![molecular formula C9H9N3O2 B2636994 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-92-0](/img/structure/B2636994.png)

2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

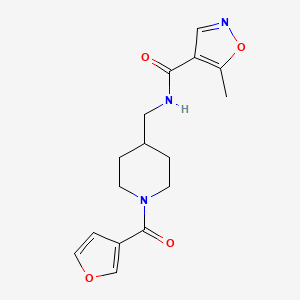

The compound “2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains an oxazole ring and a dihydropyridazinone ring. Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom. Dihydropyridazinone is a six-membered ring containing two nitrogen atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring and the dihydropyridazinone ring in separate steps, followed by a coupling reaction. The oxazole ring could potentially be synthesized via a Van Leusen Oxazole Synthesis , which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone. The dihydropyridazinone ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and dihydropyridazinone rings. The oxazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, those elements are nitrogen and oxygen . The dihydropyridazinone ring is also a heterocyclic ring, containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazole ring is known to participate in various chemical reactions, including direct arylation and alkenylation . The dihydropyridazinone ring could also undergo various reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to the compound’s stability, as oxazoles are known to be stable compounds . The dihydropyridazinone ring could also influence the compound’s properties .Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

Researchers have developed synthetic routes that yield novel heterocyclic compounds through rearrangement and ring cyclization processes. For instance, the thermolysis of certain dihydropyridazine derivatives provides a pathway to pyrrolo[2,3-c]pyridazines and introduces the novel pyridazino[3,4-d][1,3]oxazine ring system. These methods offer a basis for the synthesis of compounds with potential biological activities (Maeba & Castle, 1979).

Biological Activities

Several studies have synthesized and evaluated derivatives of dihydropyridazinones for their biological activities. Notable among these is the work on new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, which demonstrated significant anticonvulsant and muscle relaxant activities, comparable to standard drugs (Sharma et al., 2013).

Antioxidant and Antibacterial Properties

Compounds derived from dihydropyridazine structures have been investigated for their antioxidant and antibacterial activities. One study synthesized potential antioxidant and antibacterial N'-arylmethylidene derivatives starting from commercially available saccharine. These compounds underwent preliminary evaluation, showcasing their potential in medical and pharmaceutical applications (Ahmad et al., 2010).

Crystal Structure Analysis

The crystal structures of certain dihydropyridazin-3(2H)-one derivatives have been elucidated, providing insight into their molecular arrangements and potential reactivity. This information is crucial for understanding the physical properties and reactivity of these compounds, informing further research and development (Dadou et al., 2019).

Synthesis of 1,4-Dihydropyridine Derivatives

The synthesis of 1,4-dihydropyridine derivatives from dihydropyridazinones has been explored, showcasing the versatility of these compounds in generating a wide range of biologically active molecules. These derivatives have potential applications in pharmaceuticals, further underscoring the importance of dihydropyridazinones in medicinal chemistry (Stanovnik et al., 2002).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-methyl-1,2-oxazol-5-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-7-5-8(14-11-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURCRZJKZKFLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)

![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)